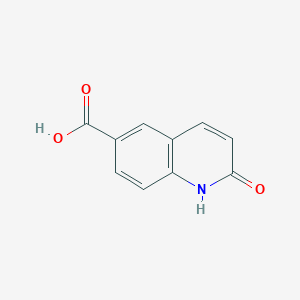

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGJLQZSCUPAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537463 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70639-78-0 | |

| Record name | 6-Carboxycarbostyril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70639-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Method

- The core 1,2-dihydroquinoline skeleton bearing the 2-oxo group can be constructed by cyclocondensation of substituted aniline derivatives with ketoesters or ketoacids.

- For the 6-carboxylic acid derivative, substitution at the 6-position is introduced either by starting with a 6-substituted aniline or by subsequent functionalization of the quinoline ring.

- This method often involves heating the reaction mixture under reflux in solvents such as acetic acid or ethanol, sometimes with acid catalysts.

Nucleophilic Substitution and Alkylation

- After formation of the quinoline ring, nucleophilic substitution reactions can introduce or modify substituents at various positions.

- Alkylation reactions can be used to introduce alkyl groups on nitrogen or other reactive sites.

- These steps allow for diversification of the quinoline derivatives, including the installation of the carboxylic acid group at position 6 by hydrolysis of ester intermediates.

Specific Preparation Methodologies from Literature

Preparation via Cyclocondensation and Hydrolysis (Based on Filali et al., 2020)

- Sixteen novel 2-oxo-1,2-dihydroquinoline derivatives were synthesized by cyclocondensation of substituted anilines with ketoesters, followed by nucleophilic substitution and alkylation reactions.

- The 6-carboxylic acid group was introduced by hydrolysis of the corresponding ester derivatives under acidic or basic conditions.

- Typical solvents include ethanol or acetic acid, with reaction temperatures ranging from reflux to moderate heating.

- The process yields the target this compound with good purity, confirmed by spectroscopic characterization and crystallographic analysis.

Patent-Described Process for Quinoline Carboxylic Acid Derivatives (US Patent US4472579A)

- The patent discloses a process for preparing quinoline carboxylic acid derivatives, including this compound.

- The method involves:

- Starting from fluoro or chloro-substituted quinoline intermediates.

- Reacting these intermediates with nucleophilic agents such as piperazine derivatives or hydrolyzing agents.

- Hydrolysis of ester groups to yield the free carboxylic acid at position 6.

- The reaction conditions include use of solvents like pyridine or acetic acid, heating under reflux, and subsequent purification steps.

- This method is scalable and suitable for industrial production with high yields and purity.

Summary Table of Preparation Methods

Detailed Research Findings and Analytical Data

- Spectroscopic Characterization: The synthesized this compound shows characteristic IR bands for keto (C=O) groups around 1650 cm⁻¹ and broad bands for carboxylic acid O-H stretching near 2500-3300 cm⁻¹. NMR confirms the aromatic proton environment and the presence of the carboxylic acid group.

- Crystallographic Studies: Single-crystal X-ray diffraction confirms the planar quinoline ring system with the keto and carboxylic acid substituents positioned as expected, validating the synthetic methodology.

- Molecular Docking and DFT Calculations: Computational studies support the stability of the synthesized compounds and their potential biological activity, indirectly confirming the success of the synthetic approaches.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the aromatic ring or keto group. Key findings include:

-

Silver nitrate-mediated oxidation : Forms 6-carboxyquinoline derivatives under alkaline conditions .

-

Potassium permanganate oxidation : Generates hydroxylated quinoline carboxylic acids in acidic media.

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| AgNO₃ | Alkaline aqueous | Quinoline-6-carboxylic acid | 75–82 | |

| KMnO₄ | H₂SO₄ (1M), 80°C | 4-Hydroxyquinoline-6-carboxylic acid | 68 |

Reduction Reactions

The keto group and aromatic system participate in reduction processes:

-

NaBH₄ reduction : Selectively reduces the 2-oxo group to 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives.

-

H₂/Pd-C catalysis : Full reduction of the quinoline ring yields decahydroquinoline carboxylic acids.

Table 2: Reduction Reaction Outcomes

| Reducing Agent | Solvent | Product | Reaction Time | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol | 2-Hydroxy-1,2-dihydroquinoline-6-carboxylic acid | 4 h | |

| H₂ (1 atm)/Pd-C | Ethanol | Decahydroquinoline-6-carboxylic acid | 12 h |

Substitution Reactions

The 1,2-dihydroquinoline framework undergoes electrophilic and nucleophilic substitutions:

-

Halogenation : Chlorination at C-3 using SOCl₂ yields 3-chloro-2-oxoquinoline-6-carboxylic acid .

-

Amination : Microwave-assisted amidation at C-3 produces carboxamide derivatives .

Key Example :

textSynthesis of 3-carboxamide derivatives: 1. React 2-oxo-1,2-dihydroquinoline-6-carboxylic acid with SOCl₂ to form acid chloride 2. Couple with amines using HATU/DIPEA in DMF 3. Isolate products via precipitation (typical yield: 70–85%)[3]

Cyclization and Ring-Modification Reactions

The compound participates in ring-expansion and heterocycle-forming reactions:

-

Malonate cyclization : Forms fused pyranoquinoline systems when reacted with diethyl malonate .

-

Thiourea-mediated ring expansion : Generates quinazolinone derivatives under reflux conditions .

Table 3: Cyclization Reaction Conditions

| Reagent | Temperature | Product | Application | Source |

|---|---|---|---|---|

| Diethyl malonate | 120°C | Pyrano[3,2-c]quinoline-6-carboxylic acid | Fluorescent probes | |

| Thiourea/K₂CO₃ | Reflux | Quinazolin-4(3H)-one derivative | Enzyme inhibition studies |

Functional Group Interconversion

The carboxylic acid moiety demonstrates versatile reactivity:

-

Esterification : Methanol/H₂SO₄ converts acid to methyl ester (95% conversion) .

-

Amidation : Forms potent DNA gyrase inhibitors when coupled with aryl amines :

textExample: 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative • IC₅₀ = 0.0017 μM vs. E. coli DNA gyrase[3] • 100× selectivity over human topoisomerase II[3]

Stability and Reaction Considerations

Critical parameters influencing reaction outcomes:

-

pH sensitivity : Decomposition occurs above pH 9 due to ring-opening

-

Thermal stability : Maintains integrity below 200°C (TGA data)

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates

This comprehensive analysis demonstrates the compound's utility as a synthetic building block for pharmaceuticals and functional materials. Recent advances in microwave-assisted synthesis and catalytic amidation have significantly expanded its reaction scope.

Scientific Research Applications

Medicinal Chemistry

Precursor for Pharmaceuticals

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is primarily utilized as a precursor in the synthesis of pharmaceuticals, particularly acetylcholinesterase inhibitors. These inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) is foundational to its therapeutic potential.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 9.97 mM against MDR strains, indicating their potential as therapeutic agents for resistant infections .

Anticancer Properties

The anticancer potential of 2-oxo-1,2-dihydroquinoline derivatives has been highlighted in studies involving the MCF-7 breast cancer cell line. Compounds derived from this structure have shown strong anticancer activity compared to standard treatments like Doxorubicin, effectively inhibiting cell proliferation .

Biological Research

Building Blocks for Active Molecules

In biological research, this compound serves as a building block for synthesizing biologically active molecules. Its derivatives have been explored for their interactions with cellular receptors and enzymes, which can modulate various signaling pathways involved in cell growth and apoptosis.

Materials Science

Development of Novel Materials

The compound is also being investigated in materials science for its unique electronic properties. It can be incorporated into polymers or used to develop new materials with specific electronic or optical characteristics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Modifications at specific positions on the quinoline ring can enhance both lipophilicity and biological efficacy. For example:

- Substituents at the C(6) position have shown increased activity against various targets.

- A series of ring-substituted derivatives were evaluated for antifungal properties, revealing a correlation between structural modifications and enhanced efficacy .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby increasing the levels of acetylcholine in the synaptic cleft. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Observations

Substituent Position and Bioactivity: The position of the carboxylic acid group significantly impacts bioactivity. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (COOH at C4) exhibits antioxidant properties, while the C6-substituted analog is prioritized for pharmaceutical synthesis . Hydroxyl groups (e.g., in 4,7-dihydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid) enhance antioxidant capacity but may reduce thermal stability (MP = 250°C vs. >250°C for the parent compound) .

Synthetic Methods: Microwave-assisted synthesis is widely employed for these derivatives, ensuring moderate-to-high yields (36–64%) and reduced reaction times . Derivatives like 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid are synthesized via alkylation, improving solubility for drug formulation .

Spectroscopic and Analytical Data :

- IR Spectroscopy : The parent compound shows characteristic peaks for lactam (1677 cm⁻¹) and carboxylic acid (1686 cm⁻¹) groups . Hydroxyl-substituted analogs exhibit additional O–H stretches (3618 cm⁻¹) .

- ¹H-NMR : The C6-carboxylic acid derivative displays a singlet at δ 7.7 ppm (aromatic H), while diazo derivatives (e.g., compound 8 in ) show complex splitting due to N=N bonds .

Biological Activity

2-Oxo-1,2-dihydroquinoline-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects. We will also explore the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives of 2-oxo-1,2-dihydroquinoline, including 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, exhibit significant inhibition against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (M. tb). For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 9.97 mM against MDR strains, indicating their potential as therapeutic agents for resistant infections .

Anticancer Activity

Research has highlighted the anticancer potential of 2-oxo-1,2-dihydroquinoline derivatives. The MTT assay conducted on the MCF-7 breast cancer cell line revealed that several synthesized compounds exhibited strong anticancer activity compared to the reference drug Doxorubicin (Dox). These compounds were able to inhibit cell proliferation effectively, suggesting their utility in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets. For example:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes crucial for survival, leading to its antimicrobial effects.

- Cellular Receptor Interaction : It can bind to receptors involved in cancer cell proliferation, modulating signaling pathways that lead to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the quinoline ring can enhance biological activity. For instance:

- Compounds with substituents at the C(6) position showed increased lipophilicity and biological activity.

- A series of ring-substituted derivatives were evaluated for their activity against photosynthetic electron transport and antifungal properties, revealing a correlation between structural modifications and enhanced efficacy .

Case Studies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-oxo-1,2-dihydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. For example, microwave-assisted synthesis using 4-aminobenzoic acid and triethyl methanetricarboxylate under controlled temperatures improves reaction efficiency and purity . Conventional methods involve condensation reactions with precursors like methyl 4-aminobenzoate and ethyl 3-chloro-3-oxopropanoate in dichloromethane (DCM), followed by neutralization with sodium bicarbonate . Optimization of solvents (e.g., DMF, THF) and catalysts (e.g., acid catalysts for esterification) is critical for enhancing yield .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the quinoline backbone and substituents (e.g., carboxylic acid group) .

- High-Performance Liquid Chromatography (HPLC) : To verify purity (>95%) using a Waters Alliance system with UV detection at 210 nm .

- Mass Spectrometry (MS) and UV-Vis Spectroscopy : For molecular weight confirmation (C10H7NO3, 193.17 g/mol) and analysis of electronic transitions .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Related quinoline derivatives exhibit antimicrobial and anticancer properties, likely via enzyme inhibition (e.g., DNA synthesis interference) . For this compound, its isolation from Ganoderma theaecolum fruiting bodies suggests potential bioactivity in natural product research, though specific mechanistic studies are needed .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) affect the biological activity of quinoline-6-carboxylic acid derivatives?

- Methodological Answer : Comparative studies of analogs (e.g., 1-methyl or 1-methoxyethyl derivatives) reveal that substituents influence lipophilicity and solubility, which correlate with enhanced receptor binding or enzyme inhibition. For example, the methoxyethyl group in related quinoxaline derivatives improves solubility and target interaction . Structure-activity relationship (SAR) studies should employ systematic substitutions followed by in vitro assays (e.g., enzyme kinetics, cytotoxicity screens) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological efficacy across studies?

- Methodological Answer : Discrepancies may arise from varying reaction conditions (e.g., microwave vs. conventional heating) or purity assessment methods. To address this:

- Standardize synthetic protocols (e.g., solvent purity, catalyst concentration) .

- Validate biological results using orthogonal assays (e.g., competitive binding assays alongside enzyme activity tests) .

- Cross-reference purity data via HPLC and elemental analysis .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases, DNA topoisomerases) using fluorogenic substrates .

- Cellular Receptor Binding Studies : Employ radiolabeled ligands or surface plasmon resonance (SPR) to quantify affinity .

- Metabolomic Profiling : Track cellular metabolic changes post-treatment via LC-MS to identify perturbed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.